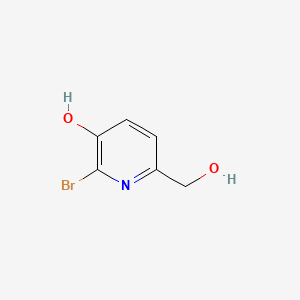

2-Bromo-6-(hydroxymethyl)-3-pyridinol

Vue d'ensemble

Description

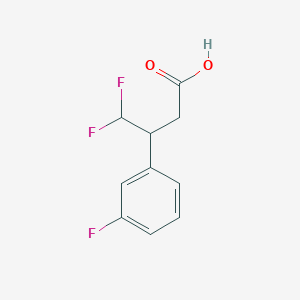

“2-Bromo-6-(hydroxymethyl)-3-pyridinol” is a biochemical reagent . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The empirical formula of the compound is C6H6BrNO2 .

Molecular Structure Analysis

The molecular weight of “2-Bromo-6-(hydroxymethyl)-3-pyridinol” is 204.02 . The SMILES string representation of the molecule isOCc1ccc(O)c(Br)n1 . Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point range of 34°C to 41°C . The compound is slightly soluble in water .Applications De Recherche Scientifique

Antioxidant Properties

A study reports on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing a novel class of chain-breaking antioxidants. The synthesis involved a low-temperature aryl bromide-to-alcohol conversion, highlighting the potential of such compounds in antioxidant applications (Wijtmans et al., 2004).

Magnetic and Optical Properties

Research on the initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of a new family of Ln(III)(9) clusters with unique magnetic and optical properties. The study demonstrates the compound's role in synthesizing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Synthesis of Complex Molecules

A study outlines the selective extraction of Am(III) over Eu(III) using 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines, demonstrating the use of pyridine derivatives in complex chemical separations. This research highlights the compound's utility in synthesizing molecules with specific extraction capabilities (Kolarik et al., 1999).

Hyperbranched Polyelectrolytes

Another application is found in the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from commercially available 3,5-lutidine, leading to new hyperbranched polyelectrolytes. This research shows the versatility of pyridine derivatives in creating materials with specific electrical properties (Monmoton et al., 2008).

Catalysis and Polymerization

A study on the synthesis, structures, and ethylene polymerization behavior of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands showcases the utility of pyridine derivatives in catalysis and polymer production. This work illustrates how such compounds can be used to influence the polymerization process and the resulting polymer properties (Hurtado et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHFLQMZNYDGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(hydroxymethyl)pyridin-3-ol | |

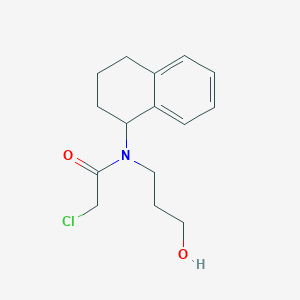

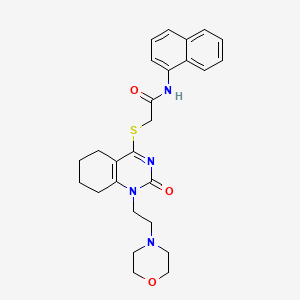

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one](/img/no-structure.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2740916.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)

![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)